molecular formula C13H14N2O B8556342 3-(4-Ethylbenzyl)pyrazin-2-ol

3-(4-Ethylbenzyl)pyrazin-2-ol

Cat. No.: B8556342
M. Wt: 214.26 g/mol
InChI Key: UPQYNINDINBQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethylbenzyl)pyrazin-2-ol is a pyrazine derivative characterized by a hydroxyl group at position 2 of the pyrazine ring and a 4-ethylbenzyl substituent at position 3. Pyrazin-2-ol derivatives are frequently explored in pharmaceutical chemistry as intermediates or bioactive molecules due to their hydrogen-bonding capacity and aromatic stability. The 4-ethylbenzyl group may enhance lipophilicity compared to polar substituents (e.g., hydroxyl or carbamoyl groups), influencing solubility and biological interactions .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

3-[(4-ethylphenyl)methyl]-1H-pyrazin-2-one

InChI

InChI=1S/C13H14N2O/c1-2-10-3-5-11(6-4-10)9-12-13(16)15-8-7-14-12/h3-8H,2,9H2,1H3,(H,15,16)

InChI Key

UPQYNINDINBQKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=NC=CNC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at position 3 of the pyrazin-2-ol scaffold significantly alters physical properties. Key analogs include:

3-(4-Hydroxyphenyl)pyrazin-2-ol (CAS 126247-63-0)
  • Structure : Features a 4-hydroxyphenyl group at position 3.
  • The hydroxyl group likely increases polarity, reducing lipophilicity compared to the ethylbenzyl variant.
  • Characterization : Documented in pharmacopeial standards, with CAS number and regulatory references .
3,6-Diaryl-pyrazin-2-ol Derivatives
  • Examples : 3,6-Bis(3-chlorophenyl)pyrazin-2-ol (3c), 3,6-Di(pyridin-4-yl)pyrazin-2-ol (3l) .
  • Properties :
    • Melting Points : Range from 247°C to 324°C, with diaryl substitution increasing thermal stability.
    • Purity : HPLC purity >95%, supported by HRMS data .
3-Benzylpyrido[2,3-b]pyrazin-2-ol
  • Structure : Fused pyrido-pyrazine system with a benzyl group .
  • Synthesis : Requires acidic conditions (e.g., HCl) for cyclization, yielding hydrochloride salts in high yields (83%) .
  • Reactivity : Demonstrates challenges in functionalization (e.g., chlorination attempts led to decomposition) .

Data Table: Comparison of Pyrazin-2-ol Derivatives

Compound Substituent(s) Melting Point (°C) Purity (HPLC) Key Application/Note Reference
3-(4-Ethylbenzyl)pyrazin-2-ol 4-Ethylbenzyl (position 3) Data not available N/A Hypothetical intermediate -
3-(4-Hydroxyphenyl)pyrazin-2-ol 4-Hydroxyphenyl (position 3) Not reported N/A Pharmaceutical impurity (EP)
3,6-Di(pyridin-4-yl)pyrazin-2-ol (3l) Pyridin-4-yl (positions 3,6) 316–324 99.46% Research compound
3-Benzylpyrido[2,3-b]pyrazin-2-ol Benzyl + fused pyrido ring Not reported N/A Chemiluminescent studies

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